molecular formula C14H11NO2 B10843713 4-(benzylideneamino)benzoic Acid CAS No. 3939-41-1

4-(benzylideneamino)benzoic Acid

Cat. No.: B10843713
CAS No.: 3939-41-1
M. Wt: 225.24 g/mol
InChI Key: MREPJQZHXSDMKL-UHFFFAOYSA-N
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Description

4-(benzylideneamino)benzoic Acid is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a benzylideneamino group attached to a benzoic acid moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylideneamino)benzoic Acid typically involves the condensation reaction between 4-aminobenzoic acid and benzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or acetic acid, to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(benzylideneamino)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(benzylideneamino)benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 4-(benzylideneamino)benzoic Acid is attributed to its ability to interact with specific molecular targets. For instance, its antidiabetic activity is linked to its interaction with enzymes involved in glucose metabolism. The compound can inhibit certain bacterial enzymes, leading to its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzylideneamino)benzoic Acid stands out due to its specific structural features, which confer unique biological activities. Its ability to form stable complexes with metal ions and its diverse reactivity profile make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(benzylideneamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREPJQZHXSDMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350765
Record name 4-(benzylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820985-82-8, 3939-41-1
Record name 4-(benzylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BENZYLIDENEAMINO)BENZOIC ACID
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